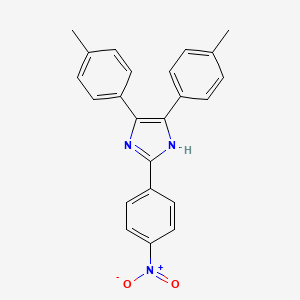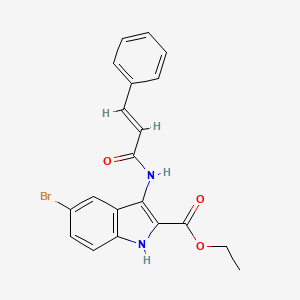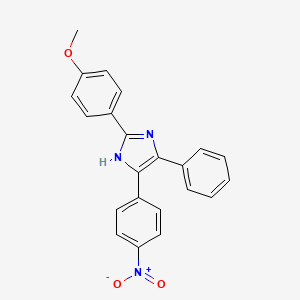
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole
Descripción general
Descripción
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole, also known as BMN-673, is a chemical compound that belongs to the family of poly (ADP-ribose) polymerase (PARP) inhibitors. It has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole primarily works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. When PARP is inhibited, the cells are unable to repair DNA damage effectively, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It has been found to induce DNA damage and cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, this compound has been shown to enhance the effect of chemotherapy and radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole has several advantages for use in lab experiments. It is a potent inhibitor of PARP enzymes and has been shown to be effective in inducing DNA damage and cell death in cancer cells. However, there are also limitations to its use. This compound may not be effective in all types of cancer cells, and its effectiveness may be influenced by the genetic makeup of the cancer cells.
Direcciones Futuras
There are several future directions for research on 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole. One area of interest is the development of more potent and selective PARP inhibitors that can be used to target specific types of cancer cells. Additionally, research is needed to determine the optimal dosing and administration of this compound in cancer patients. Finally, there is a need for further research to determine the long-term effects of this compound on cancer patients and to identify potential side effects.
In conclusion, this compound is a promising PARP inhibitor that has shown significant potential for use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in lab experiments have been extensively studied. However, further research is needed to determine its optimal use in cancer patients and to identify potential long-term effects and side effects.
Aplicaciones Científicas De Investigación
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. By inhibiting PARP, this compound can cause DNA damage and ultimately induce cell death in cancer cells.
Propiedades
IUPAC Name |
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)25-23(24-21)19-11-13-20(14-12-19)26(27)28/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABGIIGYLCLPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360313 | |
| Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169155-33-3 | |
| Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3453855.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3453867.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3453873.png)
![1-{[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3453876.png)
![3-chloro-5-phenyl-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453882.png)
![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453887.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B3453903.png)

![N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453918.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)


![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)